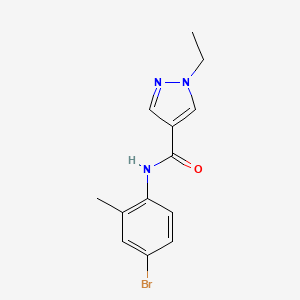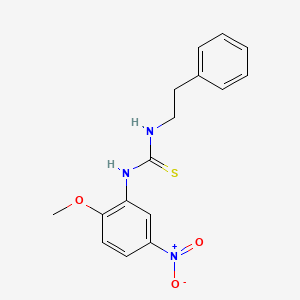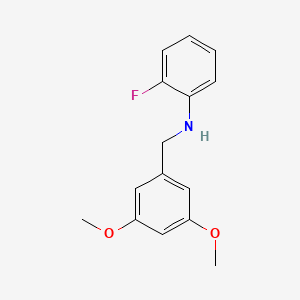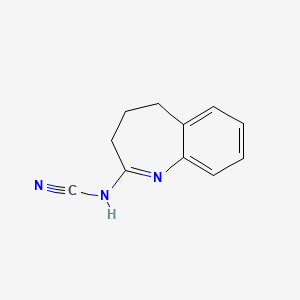
N-(4-bromo-2-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide, also known as BML-210, is a pyrazole derivative that has been studied for its potential therapeutic applications. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide is not fully understood, but it is thought to involve inhibition of 15-lipoxygenase and other enzymes involved in inflammation and cancer. This inhibition may lead to a reduction in the production of inflammatory molecules and the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-cancer effects in vitro. In addition, the compound has been shown to have low toxicity in animal studies, suggesting that it may be safe for use in humans.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-bromo-2-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide is its potential as a novel therapeutic agent for the treatment of inflammatory conditions and cancer. However, limitations of this compound include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on N-(4-bromo-2-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide. One area of interest is the development of more potent and selective inhibitors of 15-lipoxygenase, which may lead to the development of more effective anti-inflammatory agents. In addition, further studies are needed to fully understand the potential of this compound as a cancer treatment, including its efficacy in animal models and potential side effects. Overall, this compound is a promising compound for further research in the fields of inflammation and cancer.
Synthesis Methods
The synthesis of N-(4-bromo-2-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide involves the reaction of 4-bromo-2-methylbenzaldehyde with ethyl hydrazinecarboxylate to form the corresponding hydrazone. The hydrazone is then reacted with ethyl chloroformate to form the final product, this compound.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide has been studied for its potential use in treating various diseases, including cancer and inflammatory conditions. In a study published in the Journal of Medicinal Chemistry, this compound was shown to inhibit the activity of an enzyme called 15-lipoxygenase, which is involved in the production of inflammatory molecules. This suggests that this compound may have potential as an anti-inflammatory agent.
In another study published in the journal Bioorganic & Medicinal Chemistry Letters, this compound was shown to have anti-cancer activity against a variety of cancer cell lines. The compound was found to induce cell death in cancer cells, suggesting that it may have potential as a cancer treatment.
properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-1-ethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c1-3-17-8-10(7-15-17)13(18)16-12-5-4-11(14)6-9(12)2/h4-8H,3H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIFYUIIHMDCTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NC2=C(C=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-4-[(4-chloro-2-methylphenyl)amino]-1-cyclohexyl-1H-pyrrole-2,5-dione](/img/structure/B5730962.png)
![3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5730968.png)

![N-[2-(3-chlorophenyl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B5730974.png)

![N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B5730989.png)
![3-(2-chlorophenyl)-N-isobutyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5730996.png)

![2-[(2-bromobenzyl)thio]-N-phenylacetamide](/img/structure/B5731012.png)



![3-[(3-chloro-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5731033.png)
